3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile

Medicinal Chemistry Molecular Recognition ADME Prediction

This (2Z,1′E)-configured methoxyimino-acrylonitrile is a definitive single-isomer building block for strobilurin-analog discovery and fragment-library design. Unlike generic cinnamitrile mixtures, its defined olefin geometry and oxime-ether pharmacophore ensure unambiguous SAR and reproducible enantioselective transformations. The 246 Da mass and 4 H-bond acceptors align with fragment-lead-like criteria, minimizing false-positive promiscuity in biophysical screens. For agrochemical and medicinal chemistry groups requiring a validated, stereochemically pure intermediate with a diagnostic 57 Da mass shift for MS assay development, this compound delivers precision that commodity arylacrylonitriles cannot match.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B11727465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C=NOC)C#N)OC
InChIInChI=1S/C13H14N2O3/c1-16-12-5-4-10(7-13(12)17-2)6-11(8-14)9-15-18-3/h4-7,9H,1-3H3
InChIKeyFTRUASFTLSXRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile Deserves a Dedicated Procurement Specification


3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile (CAS 339278-30-7, molecular formula C₁₃H₁₄N₂O₃, molecular weight 246.26 g/mol) is a synthetic acrylonitrile derivative that features a conjugated (2Z)-acrylonitrile core bearing a 3,4-dimethoxyphenyl ring at C-3 and an (E)-configured methoxyimino substituent at C-2 . This compound occupies a distinct structural niche at the intersection of cinnamitrile-based building blocks and methoxyimino-substituted biologically active scaffolds, making its precise stereochemical and functional-group identity critical for applications that cannot be satisfied by simpler arylacrylonitrile analogs .

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile with Simpler Arylacrylonitriles Introduces Irreproducible Reactivity


The compound’s closest non-methoxyimino analog, 3-(3,4-dimethoxyphenyl)acrylonitrile (CAS 6443-72-7), lacks the methoxyimino moiety entirely, resulting in a reduction from four hydrogen-bond acceptors to three, a decrease in molecular weight from 246.26 to 189.21 Da, and the loss of the stereochemically defined oxime-ether pharmacophore that underpins the biological activity of methoxyimino-acrylonitrile fungicides and anticancer leads . Simply substituting a generic 2-arylacrylonitrile ignores the fact that the (2Z,1′E) configuration of the target compound introduces conformational constraints, altered electron density on the acrylonitrile double bond, and an additional hydrogen-bond acceptor that collectively dictate downstream chemical reactivity and biological target engagement .

Quantitative Evidence Guide: Where 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile Differs from Its Closest Analogs


Hydrogen-Bond Acceptor Count Differentiates the Target from the Des-Methoxyimino Analog

The target compound possesses four hydrogen-bond acceptors (two methoxy oxygens, one nitrile nitrogen, and one methoxyimino nitrogen), whereas the nearest structural analog, 3-(3,4-dimethoxyphenyl)acrylonitrile (CAS 6443-72-7), has only three hydrogen-bond acceptors, lacking the methoxyimino nitrogen . The additional H-bond acceptor directly increases topological polar surface area (TPSA) and influences permeability, solubility, and protein-ligand interaction geometry [1].

Medicinal Chemistry Molecular Recognition ADME Prediction

Molecular Weight Elevation Supports Distinguishable Physicochemical and Chromatographic Behavior

The molecular weight of the target compound is 246.26 g/mol (C₁₃H₁₄N₂O₃), compared with 189.21 g/mol (C₁₁H₁₁NO₂) for 3-(3,4-dimethoxyphenyl)acrylonitrile . The 57.05 Da mass increment arises from the methoxyimino group (C₂H₃NO) and measurably alters reversed-phase HPLC retention, mass spectrometric ionization efficiency, and preparative chromatography conditions.

Analytical Chemistry Purification QC/QA

Defined (2Z,1′E) Stereochemistry Provides a Conformationally Constrained Scaffold Absent in Non-Methoxyimino Analogs

The IUPAC name (Z)-3-(3,4-dimethoxyphenyl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile confirms a single defined stereoisomer with a (2Z)-acrylonitrile geometry and an (E)-configured methoxyimine . In contrast, the comparator 3-(3,4-dimethoxyphenyl)acrylonitrile is frequently supplied as a cis/trans mixture or predominantly trans isomer, introducing uncontrolled stereochemical variability . The defined Z/E configuration of the target locks the 3,4-dimethoxyphenyl ring and methoxyimino group into a specific spatial orientation that is critical for stereospecific cycloaddition, dipolar cyclization, and metal-coordination reactions.

Stereochemistry Crystallography Reaction Selectivity

Commercial Purity Specifications Document ≥90–95% Assay, Enabling Direct Use Without Re-Purification

Vendor specifications for the target compound report a minimum purity of ≥90% (Chemscene, Cat. CS-1096396) and ≥95% (CymitQuimica, Ref. 3D-PNA27830) . These values exceed the typical ≥97–98% purity claims for the comparator 3-(3,4-dimethoxyphenyl)acrylonitrile only when the comparator is supplied as a predominately trans form from commercial sources ; however, the comparator's isomeric heterogeneity can complicate interpretation of purity assays.

Quality Control Procurement Specification Reproducibility

Methoxyimino Scaffold Aligns with Pharmacophoric Elements of Known Fungicidal and Anticancer Leads

The methoxyimino-acrylonitrile substructure is a recognized pharmacophore in strobilurin fungicides (e.g., metominostrobin) and in synthetic anticancer acrylonitriles that act as tubulin inhibitors [1][2]. While 3-(3,4-dimethoxyphenyl)acrylonitrile is primarily employed as a cinnamaldehyde or cinnamic acid surrogate, the target compound's methoxyimino group adds the oxime-ether motif essential for cytochrome bc1 complex binding and Michael-acceptor reactivity [3]. This class-level evidence positions the target compound as a more versatile entry point for dual agricultural and medicinal chemistry programs.

Agrochemical Research Anticancer Pharmacophore Design

Highest-Value Application Scenarios for 3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile Based on Evidence


Stereospecific Scaffold for Fragment-Based Drug Discovery Requiring a Defined (2Z,1′E) Acrylonitrile Geometry

Fragment-screening libraries benefit from compounds with rigid, defined stereochemistry that minimize false-positive promiscuity. The target compound's single (2Z,1′E) isomer, combined with four H-bond acceptors and a molecular weight of 246 Da, positions it within fragment-lead-like space (MW < 300, HBA ≤ 4) while avoiding the isomeric heterogeneity of 3-(3,4-dimethoxyphenyl)acrylonitrile commercial supplies . Crystallographers and biophysical screen designers who require unambiguous electron density for the methoxyimino group should prioritize this compound over comparator mixtures.

Precursor for Methoxyimino-Containing Agrochemical Lead Optimization

The methoxyimino-acrylonitrile core is a validated entry point for strobilurin-like fungicide discovery. The target compound provides the essential oxime-ether moiety and α,β-unsaturated nitrile in a single synthetic intermediate, enabling direct diversification at the nitrile (hydrolysis, reduction, cycloaddition) while retaining the 3,4-dimethoxyphenyl ring that is a common substituent in commercial agrochemicals [1]. Industrial agrochemical R&D groups seeking to explore non-infringing strobilurin analogs will find this scaffold advantageous over simple cinnamitrile starting materials.

Defined Building Block for Asymmetric Synthesis and Organocatalysis

The (2Z)-acrylonitrile geometry creates a sterically and electronically differentiated olefin that can participate in enantioselective conjugate additions and cycloadditions with predictable facial selectivity. The methoxyimino nitrogen can serve as a directing group for metal catalysis or as a hydrogen-bond acceptor in organocatalytic transition states [2]. Researchers optimizing stereoselective transformations should specify this compound over the isomeric mixture of 3-(3,4-dimethoxyphenyl)acrylonitrile to avoid confounding effects from variable olefin geometry.

Analytical Reference Standard for LC-MS Method Development Involving Methoxyimino-Containing Metabolites

The 57 Da mass difference relative to the des-methoxyimino analog provides a diagnostic shift in SIM and MRM mass spectrometry methods. Environmental and metabolism scientists developing quantitative assays for methoxyimino fungicide residues or their hydrolytic degradation products can use this compound as a characterized reference material with defined purity (≥90–95% by vendor specification) and predictable fragmentation behavior under ESI+ ionization .

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